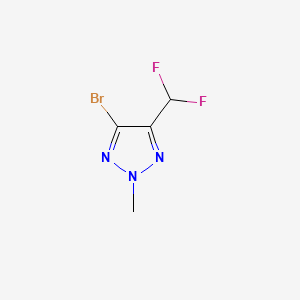

4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole

Description

Properties

Molecular Formula |

C4H4BrF2N3 |

|---|---|

Molecular Weight |

212.00 g/mol |

IUPAC Name |

4-bromo-5-(difluoromethyl)-2-methyltriazole |

InChI |

InChI=1S/C4H4BrF2N3/c1-10-8-2(4(6)7)3(5)9-10/h4H,1H3 |

InChI Key |

GEJGGJGWSXJDHE-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=C(C(=N1)Br)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes Overview

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Cyclization | 4-bromo-1,1,1-trifluoro-3-buten-2-one + hydrazine hydrate in ethanol | 60–80 | Several hours | Promotes triazole ring formation |

| Bromination | Sodium hypobromite (NaOBr) in acetic acid | 45–100 | 1–3 hours | Regioselective bromination at C-4 |

| Difluoromethylation | Chlorodifluoromethane + base | Ambient to reflux | 2–6 hours | Introduces CF₂H group at C-5 |

| Purification | Recrystallization or chromatography | Ambient | Variable | Ensures high purity |

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The methyl group at position 2 typically appears as a singlet near δ 4.02 ppm. The difluoromethyl group exhibits characteristic splitting due to coupling with fluorine nuclei.

- ¹³C NMR: Carbon signals corresponding to the triazole ring carbons, brominated carbon, and difluoromethyl carbon are identified, with coupling patterns confirming substitution.

Infrared (IR) Spectroscopy

- Key absorption bands include C-F stretching vibrations around 1100–1200 cm⁻¹, confirming the presence of the difluoromethyl group.

- Other characteristic bands correspond to triazole ring vibrations.

Elemental Analysis

- Confirms the compound’s composition by matching calculated and experimental percentages of carbon, hydrogen, nitrogen, bromine, and fluorine.

X-ray Crystallography

- Single-crystal X-ray diffraction provides definitive structural confirmation.

- Refinement using software such as SHELXL allows precise determination of atomic positions and molecular conformation.

Advanced Synthetic Strategies and Patented Methods

A patented methodology outlines a multi-step approach starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole, involving:

- Treatment with isopropylmagnesium chloride (a Grignard reagent) in tetrahydrofuran or methyl tetrahydrofuran at low temperatures (-78 °C to 0 °C) to selectively produce 1-substituted-4-bromo-1H-1,2,3-triazole.

- Subsequent methylation and purification steps to obtain high-purity triazole derivatives.

- This approach allows precise control over substitution patterns and enables the preparation of 4-bromo substituted triazole derivatives with functional groups like difluoromethyl.

Summary Table of Preparation Methods

| Method Type | Starting Materials | Key Reagents | Conditions | Advantages | References |

|---|---|---|---|---|---|

| Cyclization | 4-bromo-1,1,1-trifluoro-3-buten-2-one + hydrazine hydrate | Ethanol, heat | 60–80 °C, several hours | Direct ring formation | |

| Regioselective Bromination | Triazole intermediate | Sodium hypobromite, acetic acid | 45–100 °C, 1–3 hours | High regioselectivity | |

| Difluoromethylation | Triazole intermediate | Chlorodifluoromethane, base | Ambient to reflux, hours | Introduces CF₂H group | |

| Grignard-based route | 1-substituted-4,5-dibromo-1H-1,2,3-triazole | Isopropylmagnesium chloride | −78 °C to 0 °C | Precise substitution control |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 serves as a prime site for nucleophilic substitution, enabling diverse functionalization:

| Reaction Type | Conditions | Products | Yield | Key Catalysts/Reagents |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Aryl/heteroaryl groups at position 4 | 70–85% | Boronic acids |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, toluene | 4-Amino derivatives | 65–78% | Primary/secondary amines |

| Halogen Exchange | CuI, DMF, 120°C | 4-Iodo or 4-chloro analogs | 55–70% | NaI or NaCl |

-

Mechanistic Insight : The bromine’s leaving-group capability is enhanced by electron-withdrawing effects from the difluoromethyl group, facilitating oxidative addition in cross-coupling reactions.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions, though steric hindrance from the methyl group modulates reactivity:

-

Key Observation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains the most efficient method for generating triazole-based scaffolds.

Functionalization via Difluoromethyl Group

The -CF₂H moiety undergoes selective transformations:

-

Electronic Effects : The difluoromethyl group stabilizes adjacent radicals and carbocations, enabling unique fluorination pathways .

Deprotonation and Alkylation

The N-H proton (if present) at position 1 can be deprotonated for further modifications:

| Base | Alkylating Agent | Products | Yield | Solvent |

|---|---|---|---|---|

| NaH | Methyl iodide | 1-Methyl derivatives | 80–90% | THF |

| LDA | Benzyl bromide | 1-Benzyl analogs | 70–85% | DMF |

-

Note : Methyl substitution at position 2 prevents deprotonation at that site, directing reactivity to position 1.

Ring-Opening Reactions

Under harsh conditions, the triazole ring can undergo cleavage:

Comparative Reactivity Analysis

A comparison with analogous triazoles highlights unique features:

Scientific Research Applications

4-Bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations :

Table 2: Antimicrobial and Antifungal Activities

Key Observations :

Key Observations :

- Isostructural chloro and bromo derivatives (e.g., compounds 4 and 5 in ) share identical triclinic crystal systems (P 1) but require lattice adjustments to accommodate halogen size differences.

- The target compound’s synthesis likely follows established triazole bromination protocols , though the difluoromethyl group may necessitate specialized fluorination steps.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The compound can be synthesized via regioselective halogenation and functionalization of the triazole core. For bromination, using NaOBr in acetic acid under controlled temperatures (45–100°C) ensures selective substitution at the 4-position, while difluoromethylation may employ reagents like chlorodifluoromethane under basic conditions . Solvent choice (e.g., DMSO for reflux) and catalysts (e.g., glacial acetic acid for condensation reactions) are critical for yield optimization. Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C-NMR : Key for identifying substituent positions. For example, the methyl group at the 2-position appears as a singlet (~δ 4.02 ppm), while the difluoromethyl group shows splitting patterns due to coupling with fluorine nuclei (~δ 4.46 ppm for -CH₂Br analogues) .

- IR Spectroscopy : Confirms functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹).

- Elemental Analysis : Validates purity by matching calculated vs. experimental C, H, N, Br, and F percentages .

Q. What crystallographic strategies are recommended for determining the molecular structure, and how can SHELXL be utilized in refinement?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL is ideal for resolving atomic positions. Key steps include:

- Data Collection : Use high-resolution detectors (e.g., CCD) and low-temperature (e.g., 100 K) to minimize thermal motion.

- Refinement : Apply SHELXL’s restraints for disordered atoms (e.g., fluorine or methyl groups) and validate with R-factor convergence (<5%). Hydrogen atoms are typically placed geometrically .

- Validation : Check for outliers in bond lengths/angles using CIF validation tools .

Advanced Research Questions

Q. How can computational docking studies be designed to evaluate the interaction of this triazole derivative with biological targets, and what parameters are critical for accurate modeling?

- Methodological Answer :

- Target Preparation : Use PDB structures of enzymes (e.g., kinases or receptors) and remove water molecules/ligands.

- Ligand Preparation : Optimize the compound’s geometry via DFT (e.g., B3LYP/6-31G* level) and assign partial charges.

- Docking Software : AutoDock Vina or GOLD with flexible residues in the active site. Critical parameters include grid box size (covering the binding pocket) and scoring functions (e.g., ChemPLP).

- Validation : Compare docking poses with crystallographic data (e.g., RMSD <2 Å) .

Q. What mechanistic insights explain the regioselectivity observed during the bromination and difluoromethylation of the triazole ring?

- Methodological Answer :

- Bromination : Electrophilic substitution favors the 4-position due to electron-donating effects of the methyl group at N-2, which stabilizes the transition state. Steric hindrance at the 5-position further directs bromine to the 4-position .

- Difluoromethylation : Radical or nucleophilic pathways may dominate. The electron-withdrawing bromine at C-4 activates C-5 for substitution, while fluorine’s electronegativity stabilizes the intermediate .

Q. What safety protocols are essential when handling brominated and fluorinated intermediates during synthesis, and how can hazards be mitigated?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile bromine/fluorine compounds.

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Storage : Keep intermediates in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or decomposition.

- Waste Disposal : Neutralize brominated waste with NaHSO₃ before disposal .

Q. How should researchers address discrepancies in spectroscopic or crystallographic data when confirming the compound’s structure?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 4-bromo-5-(bromomethyl) derivatives) and check for consistency in coupling constants .

- Crystallographic Checks : Validate hydrogen bonding and π-π stacking interactions against expected geometry. Use PLATON’s ADDSYM to detect missed symmetry .

- Elemental Analysis : Confirm stoichiometry if mass spectrometry (ESI-TOF) shows deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.